Absence of Publicly Available Target Engagement Data Precludes Direct Comparator Ranking
A systematic search of peer-reviewed journals, patents (e.g., US7019008, WO2012069503A1), and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no IC50, Ki, or EC50 values for CAS 1797320-64-9 against any defined biological target [1][2]. In contrast, structurally related phenylsulfonamido-thiazole compounds such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (CHEMBL1615189) exhibit an IC50 of 6.30 nM against AKT phosphorylation in U-87MG cells [3]. Without analogous quantitative data for the target compound, no direct comparator-based potency rank can be established. Any procurement decision based on presumed potency would be speculative.
| Evidence Dimension | Target inhibition potency |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (CHEMBL1615189) – IC50 6.30 nM (AKT phosphorylation, U-87MG cells) |
| Quantified Difference | Not quantifiable due to absent target compound data |
| Conditions | Inhibition of AKT phosphorylation at S473 in human U-87MG cells at 5 µM after 2 h |
Why This Matters
Without target engagement data, the compound cannot be prioritized over characterized analogs for target-based screening or mechanistic studies.
- [1] Patent US7019008. Pyrrolidine sulfonamides as urotensin II antagonists. Sumobrain. Retrieved from https://www.sumobrain.com/patents/us7019008.html. View Source
- [2] Patent WO2012069503A1. Derivatives of heteroarylsulfonamides. Google Patents. Retrieved from https://patents.google.com/patent/WO2012069503A1.html. View Source
- [3] BindingDB. BDBM50343200 (CHEMBL1615189). IC50 6.30 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?molterm=BDBM50343200. View Source
